Antimony(III) oxide

概述

描述

It is predominantly used as a flame retardant and is a vital element in various industries, including plastics, textiles, rubber, and electronics . This compound appears as a white crystalline solid and has a molecular weight of approximately 291.52 g/mol . It exhibits poor solubility in water but dissolves readily in acids .

准备方法

Synthetic Routes and Reaction Conditions: Antimony(III) oxide can be synthesized through the roasting of stibnite ore (Sb₂S₃), which gives off antimonous oxide as a fume. This fume is then collected and sold as a powder . Another method involves the oxidation of antimony metal in the presence of air . The reaction is exothermic and can be described by the equation: [ 4 \text{Sb} + 3 \text{O}_2 \rightarrow 2 \text{Sb}_2 \text{O}_3 ]

Industrial Production Methods: In industrial settings, antimonous oxide is produced using a stibium trioxide stove for autothermal oxidation volatilization . This method involves heating metallic antimony in a furnace at around 800°C and blowing air into the melt. The antimonous oxide steam generated is extracted and cooled to form solid antimonous oxide .

Types of Reactions:

Oxidation: this compound can be further oxidized to form antimony pentoxide (Sb₂O₅).

Reduction: It can be reduced back to metallic antimony using reducing agents like hydrogen or carbon.

Substitution: this compound can react with halogens to form antimony halides.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: Typically involves reducing agents like hydrogen or carbon at high temperatures.

Substitution: Halogens like chlorine or bromine are used under controlled conditions.

Major Products:

Oxidation: Antimony pentoxide (Sb₂O₅)

Reduction: Metallic antimony (Sb)

Substitution: Antimony halides (e.g., antimony trichloride)

科学研究应用

Flame Retardant

Overview : Antimony(III) oxide is primarily used as a flame retardant synergist in combination with halogenated compounds. The interaction between antimony trioxide and halogens leads to the formation of less flammable char during combustion, which significantly enhances fire resistance in materials.

Applications :

- Textiles : Used in draperies, upholstery, and other fabrics to reduce flammability.

- Plastics : Incorporated into electrical devices, automotive parts, and construction materials.

- Coatings : Added to paints and varnishes to improve fire resistance.

Data Table: Flame Retardant Applications

| Industry | Application Type | Concentration (%) | Purpose |

|---|---|---|---|

| Textiles | Upholstery | 2-10 | Fire resistance |

| Plastics | Electrical components | 2-10 | Flame retardancy |

| Coatings | Paints and varnishes | 5-15 | Enhance fire safety |

Catalyst in Polymer Production

This compound serves as a catalyst in the production of polyethylene terephthalate (PET), a widely used polymer in textiles and packaging. It facilitates the polymerization process, enhancing the thermal stability of the resultant materials.

Case Study : In a study on PET production, the use of antimony trioxide improved the polymer's thermal properties and reduced processing times, leading to cost-effective manufacturing processes.

Opacifying Agent

In ceramics and glass production, this compound acts as an opacifying agent, providing whiteness and opacity to finished products. It is particularly valuable in:

- Ceramic Glazes : Enhances covering power and aesthetic qualities.

- Glass Manufacturing : Used in lead-acid batteries and electronic components to remove bubbles from molten glass.

Data Table: Opacifying Applications

| Material Type | Application | Function |

|---|---|---|

| Ceramics | Glazes | Opacity and whiteness |

| Glass | Lead-acid batteries | Fining agent for bubble removal |

Specialty Pigments

This compound is also employed in specialty pigments for paints and coatings. It provides color stability and acts as a UV absorber, which is crucial for outdoor applications where materials are exposed to sunlight.

Toxicological Considerations

While antimony trioxide has beneficial applications, it is essential to consider its toxicological profile. Studies indicate potential health risks associated with inhalation exposure, including lung tumors in laboratory animals . The compound's use must be managed carefully to mitigate occupational exposure risks.

作用机制

The mechanism by which antimonous oxide exerts its effects involves the formation of a protective char layer on the material surface, limiting further oxygen access and thereby enhancing flame retardancy . In biomedical applications, the highly oxygenated mineral trioxide offers reactive oxygen species (ROS) which contribute to its antibacterial behavior . The release of hydrogen peroxide and oxonium ions disrupts cellular pH and protein interactions, leading to germicidal effects .

相似化合物的比较

- Antimony pentoxide (Sb₂O₅)

- Antimony trisulfide (Sb₂S₃)

- Arsenic trioxide (As₂O₃)

- Bismuth trioxide (Bi₂O₃)

Comparison: Antimony(III) oxide is unique in its dual polymorphic forms: a stable senarmontite form and a metastable valentinite form . It is primarily used as a flame retardant, whereas antimony pentoxide is more commonly used as a catalyst and in glass formulations . Antimony trisulfide is used in pyrotechnics and as a pigment, while arsenic trioxide and bismuth trioxide have applications in medicine and electronics .

生物活性

Antimony(III) oxide (Sb2O3) is a compound that has garnered attention in various fields, particularly in toxicology and pharmacology. Its biological activity has implications for both health and potential therapeutic applications. This article synthesizes current research findings, including in vitro studies, toxicological assessments, and case studies, to provide a comprehensive overview of the biological activity of this compound.

This compound is primarily known for its role as a flame retardant and in the production of glass and ceramics. However, its biological activity is linked to its chemical properties, particularly its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. These mechanisms are thought to contribute to its cytotoxic effects and potential carcinogenicity.

In Vitro Studies

Recent studies have explored the cytotoxicity and antibacterial activity of this compound, particularly in liposomal formulations. One significant study evaluated the effects of liposomal-containing antimony trioxide on various cancer cell lines.

Key Findings:

- Cytotoxicity: Liposomal formulations showed enhanced cytotoxic effects compared to free Sb2O3. The U87MG glioblastoma cell line exhibited a significant reduction in viability at concentrations as low as 25 μg/mL after 24 hours of exposure. After 72 hours, higher concentrations (250-500 μg/mL) led to marked cytotoxicity .

- Antibacterial Activity: Both free and liposomal forms demonstrated low antibacterial activity against standard bacterial strains. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was 128 µg/mL for free Sb2O3, while liposomal formulations showed higher MIC values (>256 µg/mL), indicating reduced efficacy .

Table 1: In Vitro Antibacterial Activity of Antimony Trioxide

| Strain | Free Sb2O3 MIC (µg/mL) | Liposomal Sb2O3 MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 128 | >256 |

| Enterococcus faecalis | 128 | >256 |

| Escherichia coli | 256 | >256 |

| Klebsiella pneumoniae | 128 | >256 |

Toxicological Profile

The toxicological profile of this compound indicates potential health risks associated with exposure. Notably, inhalation studies have shown that antimony trioxide can lead to lung tumors in laboratory animals.

Key Toxicological Observations:

- Carcinogenicity: Studies indicate that inhalation exposure to antimony trioxide results in lung tumors in both rats and mice. The mechanism appears to involve the induction of oxidative stress and DNA damage .

- Respiratory Effects: Chronic exposure has been linked to interstitial lung disease, characterized by inflammation and fibrosis . In animal studies, exposure resulted in increased alveolar macrophages and chronic interstitial inflammation .

Table 2: Summary of Toxicological Effects from Animal Studies

| Study Reference | Exposure Type | Observed Effects |

|---|---|---|

| Gross et al. (1955) | Inhalation | Pneumonitis, liver effects |

| Newton et al. (1994) | Inhalation | Chronic interstitial inflammation |

| NTP (2018) | Inhalation | Lung tumors, tissue-specific tumors |

Case Studies and Epidemiological Data

Epidemiological studies have suggested a correlation between occupational exposure to antimony compounds and increased cancer risk, particularly lung cancer. A review of workers exposed to antimony trioxide revealed elevated levels of antimony in blood and urine, correlating with respiratory issues and other systemic effects .

常见问题

Basic Research Questions

Q. What are the optimal synthesis methods for high-purity Sb₂O₃ in laboratory settings?

Sb₂O₃ can be synthesized via two primary routes:

- Oxidation of metallic antimony at 600–800°C in oxygen-rich environments, yielding 99% purity. This method requires controlled atmospheric conditions to avoid intermediate oxide formation (e.g., Sb₂O₄) .

- Volatilization of crude Sb₂O₃ from stibnite ore (Sb₂S₃), followed by condensation. This process involves roasting at 850–1000°C, with purity influenced by post-synthesis filtration and washing steps . Key parameters: Temperature gradients, gas flow rates, and impurity removal protocols.

Q. How do the solubility and amphoteric properties of Sb₂O₃ influence its reactivity in aqueous systems?

Sb₂O₃ exhibits low solubility in water (2.7 mg/L at 20°C) but dissolves readily in concentrated HCl, H₂SO₄, and alkaline solutions via hydrolysis. For example:

- In HCl: Sb₂O₃ + 6HCl → 2SbCl₃ + 3H₂O

- In NaOH: Sb₂O₃ + 2NaOH → 2NaSbO₂ + H₂O These reactions are critical for designing dissolution protocols in analytical chemistry or material synthesis .

Q. What spectroscopic techniques are most effective for quantifying Sb₂O₃ in mixed oxidation-state systems?

- Graphite furnace atomic absorption spectrometry (GFAAS) with matrix modifiers (e.g., Ni(NO₃)₂) enhances sensitivity for Sb(III) detection .

- Hydride generation-ICP-MS differentiates Sb(III) and Sb(V) by selective reduction kinetics, with detection limits <0.1 µg/L . Sample preparation: Acid digestion (HNO₃/HCl) followed by chelation with EDTA to stabilize Sb(III) .

Q. What are the thermodynamic stability ranges of Sb₂O₃ under varying oxygen partial pressures and temperatures?

Sb₂O₃ is stable below 700°C in air. Above this temperature, it oxidizes to Sb₂O₄ (Sb₂O₃·Sb₂O₅) or Sb₂O₅, depending on O₂ availability. Phase transitions are reversible, with enthalpy changes (ΔH) of ~−980 kJ/mol for oxidation .

Advanced Research Questions

Q. How can speciation analysis resolve contradictions in Sb(III)/Sb(V) toxicity studies?

Discrepancies arise from incomplete separation of Sb(III) and Sb(V) during bioassays. Recommended methods:

- Solvent extraction with N-benzoyl-N-phenylhydroxylamine (BPHA) selectively isolates Sb(III) at pH 2–3, enabling independent toxicity profiling .

- X-ray absorption near-edge structure (XANES) identifies oxidation states in biological matrices without extraction artifacts .

Q. What experimental designs mitigate interference from Sb₂O₃ particle size in inhalation toxicity studies?

- Use monodisperse aerosols (0.5–1.5 µm) generated via nebulization to standardize lung deposition rates.

- Include surface area normalization in dose metrics, as nano-sized Sb₂O₃ exhibits higher inflammatory potential than micron-sized particles .

Q. How do pH and redox conditions modulate Sb₂O₃’s role in environmental remediation systems?

In Fe–Mn@Al₂O₃ nanoparticle systems:

- pH 4–6 : Sb₂O₃ is oxidized to Sb(V) via MnO₂, followed by adsorption onto Fe(OH)₃ colloids (qmax = 36.2 mg/g) .

- pH >8 : Competitive OH⁻ ions reduce adsorption efficiency by 40–60%. Optimization: Pre-acidify samples to pH 5 and use ascorbic acid to suppress MnO₂ passivation .

Q. What mechanistic insights explain contradictory catalytic performance of Sb₂O₃ in flame-retardant polymers?

Disparities arise from Sb₂O₃’s interaction with halogenated compounds:

- Synergistic mechanism : Sb₂O₃ reacts with HBr (from decomposed brominated polymers) to form SbBr₃, which quenches free radicals. Variability in polymer crystallinity affects HBr release kinetics .

- Alternative pathways : In polyesters, Sb₂O₃ may form Sb–O–C linkages, reducing flame retardancy by 15–20% compared to polyolefins .

Q. How can computational modeling reconcile discrepancies in Sb₂O₃’s electronic structure data?

Density functional theory (DFT) studies reveal:

- Bandgap variations (3.1–4.2 eV) depend on crystallographic orientation (cubic vs. orthorhombic phases).

- Defect states : Oxygen vacancies increase conductivity by introducing mid-gap states, validated via photoluminescence quenching .

Q. What protocols validate Sb₂O₃ purity when conflicting assay results arise from trace metal impurities?

属性

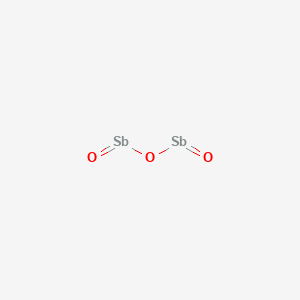

IUPAC Name |

oxo(oxostibanyloxy)stibane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sb | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCOVFLJGNWWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sb]O[Sb]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023880 | |

| Record name | Antimony trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309-64-4 | |

| Record name | Antimony trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。